Cas no 1784602-16-9 (3-(1-benzofuran-5-yloxy)azetidine)

3-(1-benzofuran-5-yloxy)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzofuran-5-yloxy)azetidine
- EN300-1740935
- 1784602-16-9
-
- インチ: 1S/C11H11NO2/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-5,10,12H,6-7H2
- InChIKey: SXZISQBFTFUBGV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC2=C(C=CO2)C=1)C1CNC1
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(1-benzofuran-5-yloxy)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740935-1.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1740935-10.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 10g |
$4421.0 | 2023-05-23 | ||
Enamine | EN300-1740935-1g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1740935-10g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1740935-0.25g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1740935-0.1g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1740935-0.05g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1740935-5.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-1740935-0.5g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1740935-2.5g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 2.5g |
$2014.0 | 2023-09-20 |
3-(1-benzofuran-5-yloxy)azetidine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3-(1-benzofuran-5-yloxy)azetidineに関する追加情報
Professional Introduction to 3-(1-benzofuran-5-yloxy)-azetidine (CAS No. 1784602-16-9)
3-(1-benzofuran-5-yloxy)-azetidine, identified by its Chemical Abstracts Service (CAS) number 1784602-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural incorporation of a benzofuran moiety into the azetidine ring system introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The benzofuran group, characterized by its fused benzene and furan rings, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets in multiple ways. Its aromaticity and heterocyclic nature contribute to favorable binding affinities and metabolic stability, which are crucial factors in drug design. In the context of 3-(1-benzofuran-5-yloxy)-azetidine, the presence of the yloxy substituent at the 5-position of the benzofuran ring enhances its solubility and bioavailability, further improving its suitability for pharmacological applications.
Azetidine derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The cyclic structure of azetidine provides a rigid framework that can mimic natural amino acid residues, allowing these compounds to interact with enzymes and receptors in a manner similar to peptides. This structural similarity has made azetidine-based molecules attractive candidates for modulating biological pathways involved in various diseases. The introduction of the benzofuran-5-yloxy moiety into the azetidine core further expands the chemical space available for drug discovery, enabling the exploration of novel mechanisms of action.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 3-(1-benzofuran-5-yloxy)-azetidine-based scaffolds. These computational approaches allow researchers to predict the binding modes of these compounds with target proteins, identify key interaction points, and optimize their pharmacokinetic profiles. For instance, studies have demonstrated that the benzofuran group can effectively engage with hydrophobic pockets in protein targets, while the azetidine ring provides additional hydrogen bonding opportunities. This dual interaction mechanism enhances the overall binding affinity and selectivity of these compounds.
In vitro studies have shown that 3-(1-benzofuran-5-yloxy)-azetidine exhibits promising activity against various biological targets. Notably, it has been found to inhibit enzymes involved in cancer cell proliferation and metastasis. The structural features of this compound allow it to disrupt key signaling pathways that drive tumor growth, making it a potential candidate for developing novel anticancer therapies. Additionally, preclinical studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production and immune cell function.
The synthesis of 3-(1-benzofuran-5-yloxy)-azetidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated benzofurans and azetidinone derivatives, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale pharmacological studies.
The pharmacological profile of 3-(1-benzofuran-5-yloxy)-
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel lead compounds like 3-(1-
The future prospects for 3-(1-
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